N-(4-methylbenzyl)-2-[4-(propan-2-yl)phenoxy]-N-(pyridin-2-yl)acetamide
Description
N-[(4-METHYLPHENYL)METHYL]-2-[4-(PROPAN-2-YL)PHENOXY]-N-(PYRIDIN-2-YL)ACETAMIDE is a complex organic compound that belongs to the class of phenoxy acetamides. This compound is characterized by its unique molecular structure, which includes a pyridine ring, a phenoxy group, and an acetamide moiety. It has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Properties
Molecular Formula |
C24H26N2O2 |
|---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-(4-propan-2-ylphenoxy)-N-pyridin-2-ylacetamide |
InChI |
InChI=1S/C24H26N2O2/c1-18(2)21-11-13-22(14-12-21)28-17-24(27)26(23-6-4-5-15-25-23)16-20-9-7-19(3)8-10-20/h4-15,18H,16-17H2,1-3H3 |
InChI Key |
CHJYPQODRFPXHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)COC3=CC=C(C=C3)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-METHYLPHENYL)METHYL]-2-[4-(PROPAN-2-YL)PHENOXY]-N-(PYRIDIN-2-YL)ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-methylbenzyl chloride with 2-(4-isopropylphenoxy)acetic acid in the presence of a base such as potassium carbonate. This reaction forms an intermediate, which is then reacted with 2-aminopyridine under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-[(4-METHYLPHENYL)METHYL]-2-[4-(PROPAN-2-YL)PHENOXY]-N-(PYRIDIN-2-YL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
N-[(4-METHYLPHENYL)METHYL]-2-[4-(PROPAN-2-YL)PHENOXY]-N-(PYRIDIN-2-YL)ACETAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and bacterial infections.
Mechanism of Action
The mechanism of action of N-[(4-METHYLPHENYL)METHYL]-2-[4-(PROPAN-2-YL)PHENOXY]-N-(PYRIDIN-2-YL)ACETAMIDE involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to antiproliferative effects .
Comparison with Similar Compounds
Similar Compounds
N-(4-Methylphenyl)acetamide: Similar in structure but lacks the phenoxy and pyridine groups.
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide:
Uniqueness
N-[(4-METHYLPHENYL)METHYL]-2-[4-(PROPAN-2-YL)PHENOXY]-N-(PYRIDIN-2-YL)ACETAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical reactivity and potential therapeutic applications, distinguishing it from other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
